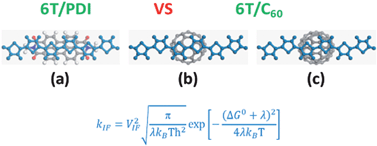A comparative theoretical study of exciton-dissociation and charge-recombination processes in oligothiophene/fullerene and oligothiophene/perylenediimide complexes for organic solar cells†‡
Journal of Materials Chemistry Pub Date: 2011-01-06 DOI: 10.1039/C0JM02467H
Abstract
The exciton-dissociation and charge-recombination processes in donor–acceptor complexes found in α-sexithienyl/C60 and α-sexithienyl/perylenetetracarboxydiimide (PDI) solar cells are investigated by means of quantum-chemical methods. The electronic couplings and exciton-dissociation and charge-recombination rates have been evaluated for various configurations of the complexes. The results suggest that the decay of the lowest charge-transfer state to the ground state in the PDI-based devices: (i) is faster than that in the


Recommended Literature
- [1] Inside front cover
- [2] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [3] Insertion reactions of hydridonitrosyltetrakis(trimethylphosphine) tungsten(0)
- [4] Nonvolatile transistor memory devices based on high-k electrets of polyimide/TiO2 hybrids†
- [5] Nanoscale water soluble self-assembled zero-valent iron: role of stabilizers in their morphology†
- [6] An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†
- [7] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [8] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [9] Plasmon-mediated photocatalytic activity of wet-chemically prepared ZnO nanowire arrays
- [10] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†

Journal Name:Journal of Materials Chemistry
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 16187-03-4
-
CAS no.: 13650-70-9









